molecular formula C15H16N2O4 B3002233 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2134706-35-5

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B3002233
CAS RN: 2134706-35-5
M. Wt: 288.303
InChI Key: PYJAYNAQPUXGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with one oxygen atom. The compound also contains an ethoxy group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and furan rings would give the molecule a planar structure in that region. The ethoxy and methyl groups could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrimidine and furan rings might participate in electrophilic aromatic substitution reactions. The ethoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxy group might make the compound more soluble in organic solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antiviral Research

Pyrimidine derivatives have been explored for their potential antiviral properties . The compound could be investigated for its efficacy against various viral infections.

Cancer Therapeutics

Some pyrimidine derivatives show promise in cancer treatment due to their cytotoxic activities . This compound may be studied for its potential as a targeted cancer therapy.

Kinase Inhibition

Pyrimidine is a core structure in many kinase inhibitors . The compound could be part of research into new targeted kinase inhibitors (TKIs).

Antioxidant Properties

Pyrimidine derivatives can exhibit antioxidant activity . The compound might be analyzed for its ability to scavenge free radicals.

Genetic Studies

Pyrimidine bases are fundamental components of DNA and RNA . This compound could be used in genetic research to understand gene expression and regulation.

Pharmaceutical Development

Due to its structural diversity, pyrimidine scaffolds find applications in various therapeutic areas, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, and analgesic applications .

Anti-Inflammatory Research

Pyrimidine derivatives have been studied for their anti-inflammatory properties . This compound could be part of research aimed at developing new anti-inflammatory drugs.

Future Directions

The study of pyrimidine derivatives is a very active area of research, with potential applications in medicinal chemistry. Future research could explore the biological activity of this compound, as well as ways to optimize its synthesis .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-10-6-4-9(5-7-10)13-12-11(8-21-14(12)18)17(2)15(19)16-13/h4-7,13H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJAYNAQPUXGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

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